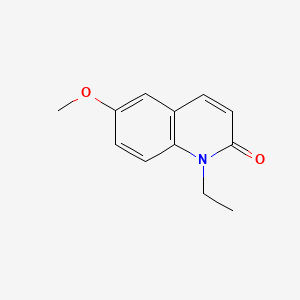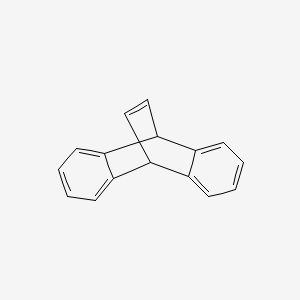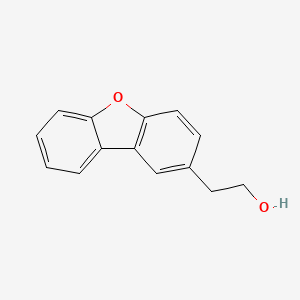
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is a derivative of cinnamic acid and is characterized by the presence of a cyano group, two methyl groups, and a hydroxy group attached to the cinnamate backbone .
Vorbereitungsmethoden
The synthesis of ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate typically involves the reaction of 2,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate can be compared with other similar compounds, such as:
- Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate
- Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate
- Ethyl beta-cyano-2,5-dimethyl-alpha-hydroxycinnamate
These compounds share a similar cinnamate backbone but differ in the position and number of methyl groups attached to the aromatic ring . The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
107516-56-3 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
ethyl 3-cyano-3-(2,4-dimethylphenyl)-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-6-5-9(2)7-10(11)3/h5-7,16H,4H2,1-3H3 |
InChI-Schlüssel |
GNZJUAQMGJFYBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C#N)C1=C(C=C(C=C1)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)



![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)




![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)

